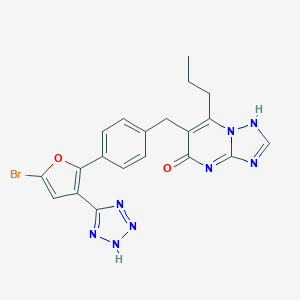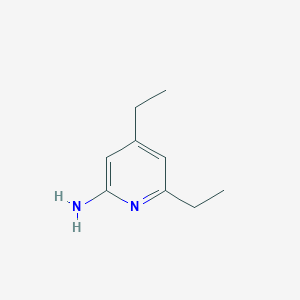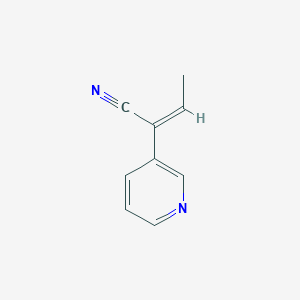
(Z)-2-pyridin-3-ylbut-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-pyridin-3-ylbut-2-enenitrile, also known as PBEN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PBEN is a type of nitrile-containing heterocycle that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of (Z)-2-pyridin-3-ylbut-2-enenitrile is not fully understood. However, it has been suggested that (Z)-2-pyridin-3-ylbut-2-enenitrile exerts its biological activities by interacting with specific targets in cells. (Z)-2-pyridin-3-ylbut-2-enenitrile has been shown to interact with DNA and inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. (Z)-2-pyridin-3-ylbut-2-enenitrile has also been shown to interact with enzymes involved in the biosynthesis of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
(Z)-2-pyridin-3-ylbut-2-enenitrile has been found to exhibit various biochemical and physiological effects. (Z)-2-pyridin-3-ylbut-2-enenitrile has been shown to induce apoptosis and cell cycle arrest in cancer cells. (Z)-2-pyridin-3-ylbut-2-enenitrile has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. Additionally, (Z)-2-pyridin-3-ylbut-2-enenitrile has been shown to exhibit anti-bacterial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (Z)-2-pyridin-3-ylbut-2-enenitrile is its potential as a therapeutic agent for cancer and inflammatory diseases. (Z)-2-pyridin-3-ylbut-2-enenitrile has been shown to exhibit anti-cancer and anti-inflammatory activities, making it a potential candidate for drug development. However, one limitation of (Z)-2-pyridin-3-ylbut-2-enenitrile is its toxicity. (Z)-2-pyridin-3-ylbut-2-enenitrile has been found to exhibit toxicity in some cell lines, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of (Z)-2-pyridin-3-ylbut-2-enenitrile. One area of research is the development of (Z)-2-pyridin-3-ylbut-2-enenitrile-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the study of the mechanism of action of (Z)-2-pyridin-3-ylbut-2-enenitrile, which may provide insights into its potential therapeutic applications. Additionally, the development of new synthesis methods for (Z)-2-pyridin-3-ylbut-2-enenitrile may improve its yield and reduce its toxicity.
Métodos De Síntesis
(Z)-2-pyridin-3-ylbut-2-enenitrile can be synthesized using different methods, including the Pinner reaction and the Hantzsch reaction. The Pinner reaction involves the reaction of 2-aminopyridine with acetyl chloride and hydrochloric acid to produce 2-acetylpyridine. This intermediate is then reacted with sodium cyanide to produce (Z)-2-pyridin-3-ylbut-2-enenitrile. The Hantzsch reaction involves the reaction of 2-aminopyridine with acetaldehyde and a β-ketoester to produce (Z)-2-pyridin-3-ylbut-2-enenitrile.
Aplicaciones Científicas De Investigación
(Z)-2-pyridin-3-ylbut-2-enenitrile has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial activities. (Z)-2-pyridin-3-ylbut-2-enenitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. (Z)-2-pyridin-3-ylbut-2-enenitrile has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, (Z)-2-pyridin-3-ylbut-2-enenitrile has been shown to exhibit anti-bacterial activity against various bacterial strains.
Propiedades
Número CAS |
163562-94-5 |
|---|---|
Nombre del producto |
(Z)-2-pyridin-3-ylbut-2-enenitrile |
Fórmula molecular |
C9H8N2 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
(Z)-2-pyridin-3-ylbut-2-enenitrile |
InChI |
InChI=1S/C9H8N2/c1-2-8(6-10)9-4-3-5-11-7-9/h2-5,7H,1H3/b8-2+ |
Clave InChI |
UUYAIAYTXHKOBZ-KRXBUXKQSA-N |
SMILES isomérico |
C/C=C(\C#N)/C1=CN=CC=C1 |
SMILES |
CC=C(C#N)C1=CN=CC=C1 |
SMILES canónico |
CC=C(C#N)C1=CN=CC=C1 |
Sinónimos |
3-Pyridineacetonitrile,alpha-ethylidene-,(Z)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



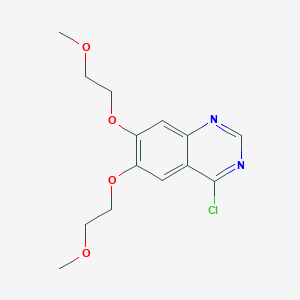
![3-Isopropylfuro[2,3-b]pyridine](/img/structure/B64855.png)
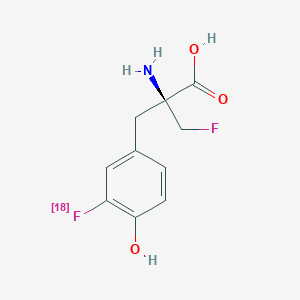
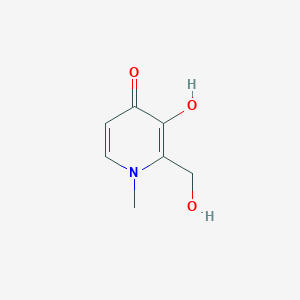
![1-[6-(Benzyloxy)pyridin-3-YL]ethanone](/img/structure/B64862.png)
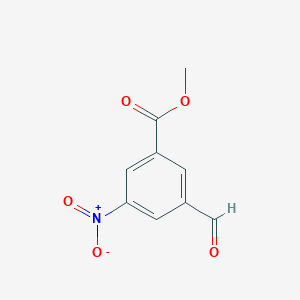
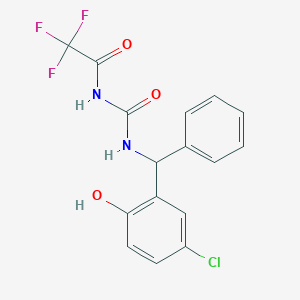
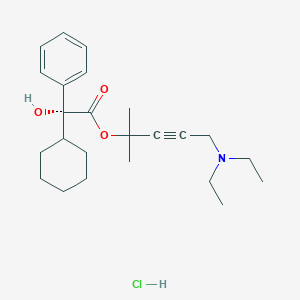

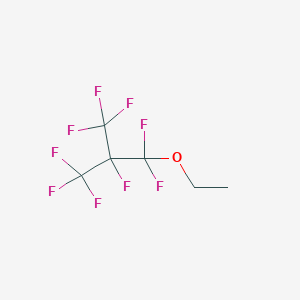
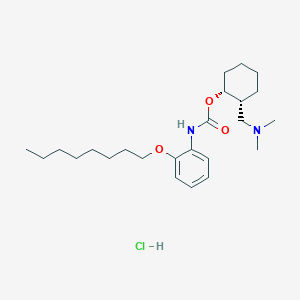
![[[(2R,3S,5R)-5-(2,4-Dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B64884.png)
